(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-16-12-20-10-8-17(16)23-15-9-11-21(13-15)18(22)7-6-14-4-2-1-3-5-14/h1-8,10,12,15H,9,11,13H2/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTYGRBFBDLQLR-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one is a compound of considerable interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a distinctive structure characterized by:
- A pyrrolidine ring.
- A chloropyridine moiety.
- A phenylpropene framework.
This structural complexity is crucial for its interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Anticonvulsant effects.
- Antimicrobial properties.
- Potential as Bruton’s tyrosine kinase (BTK) inhibitors.
Anticonvulsant Activity
A related compound, KM-568, demonstrated significant anticonvulsant activity across various models, suggesting that similar derivatives may possess comparable effects. For instance:
- Frings audiogenic seizure model : ED50 = 13.21 mg/kg (i.p.).
- Maximal electroshock test : ED50 values ranged from 27.58 mg/kg to 114.4 mg/kg for different administration routes in mice and rats .
Antimicrobial Properties
Chalcone derivatives, which share structural similarities with the target compound, have shown promising antibacterial and antifungal activities. These findings suggest that the biological activity of (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one may extend to antimicrobial effects as well .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
Molecular Mechanisms
The mechanisms underlying the biological activity of (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one are yet to be fully elucidated. However, the presence of specific functional groups is believed to facilitate interactions with molecular targets involved in signaling pathways relevant to epilepsy and microbial resistance.
Safety Profile
Preliminary assessments suggest that derivatives like KM-568 exhibit low toxicity levels at therapeutic concentrations. Further toxicological evaluations are essential for establishing safety profiles for (E)-1-(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-3-phenylprop-2-en-1-one.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Several compounds share structural motifs with the target molecule, differing primarily in substituents on the pyrrolidine, pyridine, or phenyl groups. Key examples include:
Key Observations :
Challenges :
SAR Trends :
- Electron-withdrawing groups (e.g., nitro in ) enhance enone reactivity but may reduce metabolic stability.
Physicochemical Properties
Notable Differences:
Crystallographic and Computational Data
- Crystal Packing: Monoclinic systems (e.g., P21/c for pyridinyl enones ) are common, with intermolecular π-π stacking observed in phenyl/pyridine derivatives.
- Software Tools: SHELX and WinGX are widely used for structural refinement, confirming the (E)-configuration of the enone system in all cases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
